HP-Fortimicin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HP-Fortimicin A is a novel aminoglycoside antibiotic that has shown promising results in various scientific research studies. It is a derivative of fortimicin A, which is a natural product isolated from the fermentation broth of Actinomadura hibisca. HP-Fortimicin A has been synthesized using a unique method, and its potential applications in scientific research have been explored extensively.

Mécanisme D'action

HP-Fortimicin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the 16S rRNA of the bacterial ribosome and causes misreading of the genetic code, resulting in the production of non-functional proteins. This leads to bacterial cell death.

Effets Biochimiques Et Physiologiques

HP-Fortimicin A has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria, leading to the production of reactive oxygen species (ROS). It has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents. HP-Fortimicin A has been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

HP-Fortimicin A has several advantages for use in lab experiments. It has potent antibacterial and antifungal activity, making it useful for investigating the effects of bacterial and fungal infections on various biological systems. It has also been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent. However, the use of HP-Fortimicin A in lab experiments is limited by its high cost and limited availability.

Orientations Futures

There are several future directions for research on HP-Fortimicin A. One potential direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to investigate its potential as a tool for investigating the effects of bacterial and fungal infections on various biological systems. Further research is also needed to investigate the mechanism of action of HP-Fortimicin A and to identify potential targets for its antibacterial and antifungal activity.

Méthodes De Synthèse

The synthesis of HP-Fortimicin A involves the use of a unique methodology that combines the chemical synthesis of the core molecule with enzymatic glycosylation. The core molecule is synthesized using a convergent approach, where the two halves of the molecule are synthesized separately and then combined using a coupling reaction. The glycosylation step involves the use of a glycosyltransferase enzyme, which adds the sugar moiety to the core molecule.

Applications De Recherche Scientifique

HP-Fortimicin A has been extensively studied for its potential applications in scientific research. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. HP-Fortimicin A has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Propriétés

Numéro CAS |

116184-08-8 |

|---|---|

Nom du produit |

HP-Fortimicin A |

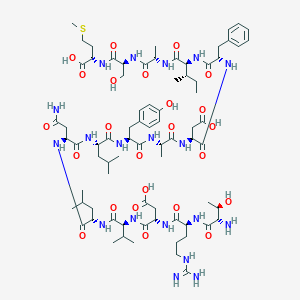

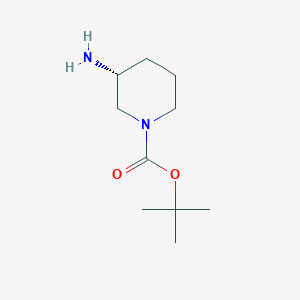

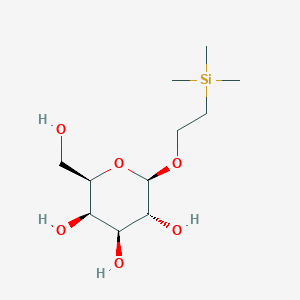

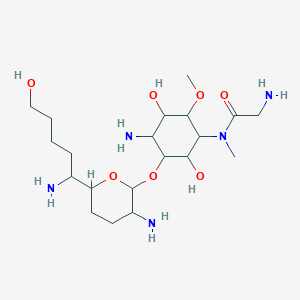

Formule moléculaire |

C20H41N5O7 |

Poids moléculaire |

463.6 g/mol |

Nom IUPAC |

2-amino-N-[4-amino-3-[3-amino-6-(1-amino-5-hydroxypentyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C20H41N5O7/c1-25(13(27)9-21)15-17(29)18(14(24)16(28)19(15)30-2)32-20-11(23)6-7-12(31-20)10(22)5-3-4-8-26/h10-12,14-20,26,28-29H,3-9,21-24H2,1-2H3 |

Clé InChI |

HLPKLAAMAKCLSJ-UHFFFAOYSA-N |

SMILES |

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |

SMILES canonique |

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |

Synonymes |

7'-(3-hydroxypropyl)fortimicin A HP-fortimicin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.